

# 2,3,4,5,6-pentafluorophenylacetonitrile CAS number 653-30-5

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## Compound of Interest

Compound Name:	2,3,4,5,6-Pentafluorophenylacetonitrile
Cat. No.:	B1583369

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An In-Depth Technical Guide to **2,3,4,5,6-Pentafluorophenylacetonitrile** (CAS 653-30-5)

For Researchers, Scientists, and Drug Development Professionals

## Introduction: A Versatile Fluorinated Building Block

**2,3,4,5,6-Pentafluorophenylacetonitrile**, also known as pentafluorobenzyl cyanide, is a highly versatile fluorinated organic compound. Its structure, featuring a perfluorinated aromatic ring attached to a cyanomethyl group, imparts a unique combination of chemical properties that make it a valuable intermediate in various fields of chemical synthesis. The strong electron-withdrawing nature of the five fluorine atoms significantly influences the reactivity of both the aromatic ring and the adjacent methylene group, opening up a wide array of synthetic possibilities. This guide provides a comprehensive technical overview of its properties, synthesis, reactivity, and applications, with a focus on practical insights for laboratory and development settings. It is particularly noted for its use as an intermediate for medicines and liquid crystal materials.[\[1\]](#)

## Physicochemical & Structural Properties

A clear understanding of a compound's physical properties is the foundation of its effective use in research and development. The key properties of **2,3,4,5,6-pentafluorophenylacetonitrile** are summarized below.

Property	Value	Source(s)
CAS Number	653-30-5	<a href="#">[2]</a> <a href="#">[3]</a>
Molecular Formula	C <sub>8</sub> H <sub>2</sub> F <sub>5</sub> N	<a href="#">[2]</a> <a href="#">[3]</a>
Molecular Weight	207.10 g/mol	<a href="#">[2]</a> <a href="#">[4]</a>
Appearance	Clear colorless to pale yellow/brown liquid	<a href="#">[5]</a>
Boiling Point	107-111 °C at 17 mmHg	<a href="#">[1]</a> <a href="#">[6]</a>
Density	1.61 g/mL at 25 °C	<a href="#">[1]</a> <a href="#">[6]</a>
Refractive Index (n <sup>20</sup> /D)	1.4370 - 1.4410	<a href="#">[5]</a>
Solubility	Insoluble in water	<a href="#">[1]</a>
SMILES	C(C#N)C1=C(F)C(F)=C(F)C(F)=C1F	<a href="#">[3]</a>
InChIKey	YDNOJUAQBFXZCR-UHFFFAOYSA-N	<a href="#">[2]</a> <a href="#">[7]</a>

## Spectroscopic Profile: A Guide to Characterization

Spectroscopic analysis is essential for confirming the identity and purity of **2,3,4,5,6-pentafluorophenylacetonitrile**. Below is a summary of its key spectral features.

### Infrared (IR) Spectroscopy

The IR spectrum provides clear evidence of the key functional groups. The gas-phase IR spectrum from the NIST/EPA database shows characteristic absorptions.[\[8\]](#)

- ~2250 cm<sup>-1</sup> (C≡N Stretch): A sharp, medium-intensity peak characteristic of the nitrile functional group.
- ~1500-1650 cm<sup>-1</sup> (Aromatic C=C Stretch): Multiple sharp peaks corresponding to the vibrations of the pentafluorophenyl ring.

- $\sim 1000\text{-}1400\text{ cm}^{-1}$  (C-F Stretch): A series of very strong, complex absorptions typical for polyfluorinated aromatic compounds.
- $\sim 2900\text{-}3000\text{ cm}^{-1}$  (C-H Stretch): Weak peaks corresponding to the methylene (-CH<sub>2</sub>-) group.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for structural elucidation.

- <sup>1</sup>H NMR: The proton NMR spectrum is simple, showing a singlet for the two methylene protons (-CH<sub>2</sub>-). The strong electron-withdrawing effect of the pentafluorophenyl ring shifts this peak downfield, typically in the range of 3.8-4.2 ppm (in CDCl<sub>3</sub>).
- <sup>13</sup>C NMR: The proton-decoupled <sup>13</sup>C NMR spectrum reveals the carbon skeleton. The nitrile carbon appears around 115-120 ppm.<sup>[9]</sup> The methylene carbon is observed further upfield. The carbons of the pentafluorophenyl ring are subject to complex splitting due to C-F coupling, resulting in multiple signals in the aromatic region (typically 100-150 ppm).<sup>[7][10]</sup> Quaternary carbons, like the one bearing the nitrile group and those attached to fluorine, tend to show weaker signals.<sup>[9]</sup>
- <sup>19</sup>F NMR: The fluorine NMR spectrum is the most definitive for confirming the pentafluorophenyl moiety. It typically shows three distinct multiplets with an integration ratio of 2:1:2, corresponding to the ortho, para, and meta fluorine atoms, respectively.

## Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) is used to determine the molecular weight and fragmentation pattern.

- Molecular Ion (M<sup>+</sup>): A prominent peak at m/z = 207, corresponding to the molecular weight of the compound.<sup>[2]</sup>
- Key Fragments: Common fragmentation pathways include the loss of the nitrile group or cleavage of the benzyl C-C bond, leading to characteristic fragments of the pentafluorophenyl ring system.

## Synthesis and Chemical Reactivity

## Representative Synthesis

**2,3,4,5,6-Pentafluorophenylacetonitrile** is most commonly synthesized via nucleophilic substitution. A standard laboratory-scale procedure involves the reaction of pentafluorobenzyl bromide with an alkali metal cyanide.

Causality: Pentafluorobenzyl bromide is an excellent electrophile due to the inductive effect of the fluorine atoms and the inherent reactivity of benzylic halides.[\[11\]](#)[\[12\]](#) Sodium or potassium cyanide serves as a potent and cost-effective nucleophile. The reaction is typically performed in a polar aprotic solvent like DMSO or acetone to facilitate the  $S_N2$  mechanism.

Caption: Synthesis of PFPA via Nucleophilic Substitution.

## Core Reactivity

The unique electronic properties of the molecule govern its reactivity at three primary sites: the active methylene group, the nitrile group, and the aromatic ring.

- Active Methylene Group: The powerful electron-withdrawing effect of the  $C_6F_5$  ring significantly acidifies the adjacent methylene protons. This makes deprotonation with a suitable base (e.g., NaH, LDA, or even aqueous NaOH under phase-transfer conditions) facile, generating a stabilized carbanion.[\[13\]](#) This carbanion is a potent nucleophile that can react with a wide range of electrophiles, such as alkyl halides, aldehydes, and ketones, making it a cornerstone for carbon-carbon bond formation.[\[14\]](#)[\[15\]](#)[\[16\]](#)
- Nitrile Group: The cyano group can undergo a variety of classical transformations:
  - Hydrolysis: Acidic or basic hydrolysis converts the nitrile to pentafluorophenylacetic acid, another valuable synthetic intermediate.
  - Reduction: Catalytic hydrogenation or reduction with agents like  $LiAlH_4$  can yield 2-(pentafluorophenyl)ethylamine.
  - Addition Reactions: Organometallic reagents (e.g., Grignards) can add to the nitrile to form ketones after hydrolysis.
- Aromatic Ring: While the ring is highly deactivated towards electrophilic aromatic substitution, it is susceptible to nucleophilic aromatic substitution ( $S_NAr$ ), typically at the para-

position. Strong nucleophiles can displace the fluoride atom, although this often requires forcing conditions.

Caption: Key Reaction Pathways of PFPA.

## Applications in Research and Drug Development

The utility of **2,3,4,5,6-pentafluorophenylacetonitrile** stems from its role as a precursor to more complex molecules.

- Medicinal Chemistry: The pentafluorophenyl group is a well-regarded "bioisostere" for a phenyl group. Its incorporation into drug candidates can profoundly alter metabolic stability (by blocking sites of oxidative metabolism), lipophilicity, and binding interactions (through dipole or quadrupole interactions with protein targets). This compound provides a direct route to introduce the  $C_6F_5CH_2-$  moiety.
- Advanced Materials: It serves as an intermediate in the synthesis of liquid crystal materials, where the highly polar and rigid nature of the perfluorinated ring is advantageous.[1]
- Derivatization Reagent Synthesis: The corresponding acid, alcohol, and amine derived from this nitrile are precursors to derivatization reagents used in analytical chemistry, particularly for gas chromatography (GC) with electron-capture detection (ECD), where the polyfluorinated tag provides an extremely high response factor.

## Safety and Handling

**2,3,4,5,6-Pentafluorophenylacetonitrile** is a hazardous chemical and must be handled with appropriate precautions.

Hazard Category	GHS Classification and Statements
Acute Toxicity	Category 4 (Oral, Dermal, Inhalation). H302: Harmful if swallowed. H312: Harmful in contact with skin. H332: Harmful if inhaled.
Skin Irritation	Category 2. H315: Causes skin irritation.
Eye Irritation	Category 2. H319: Causes serious eye irritation.
Respiratory Irritation	Category 3 (STOT SE). H335: May cause respiratory irritation.

Data sourced from Fisher Scientific Safety Data Sheet.[\[2\]](#)

## Self-Validating Handling Protocol

Objective: To ensure user safety and maintain compound integrity during handling and storage.

- Engineering Controls:
  - Verification: Always handle this compound inside a certified chemical fume hood to prevent inhalation of vapors.[\[2\]](#) Ensure the fume hood has a recent inspection tag.
  - Causality: The compound is classified as harmful if inhaled and may cause respiratory irritation.[\[2\]](#) A fume hood is the primary barrier to respiratory exposure.
- Personal Protective Equipment (PPE):
  - Eye Protection: Wear chemical safety goggles that conform to EN166 or OSHA 29 CFR 1910.133 standards.[\[2\]](#) A face shield is recommended if there is a splash risk.
  - Hand Protection: Wear nitrile or other chemically resistant gloves. Inspect gloves for tears or pinholes before each use.
  - Body Protection: Wear a standard laboratory coat. Ensure it is fully buttoned.
  - Causality: The compound is harmful in contact with skin and causes serious eye and skin irritation.[\[2\]](#) Appropriate PPE is required to prevent contact.

- Storage:
  - Verification: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[\[2\]](#)  
The storage location should be separate from strong oxidizing agents.
  - Causality: Improper storage can lead to degradation. Incompatible materials like strong oxidizers can cause vigorous, potentially dangerous reactions.
- Disposal:
  - Verification: Dispose of waste in a designated, labeled hazardous waste container. Follow all local, state, and federal regulations for chemical waste disposal.
  - Causality: Prevents environmental contamination and ensures compliance with safety regulations.

## Experimental Protocols

### Protocol 1: Synthesis of 2,3,4,5,6-Pentafluorophenylacetonitrile

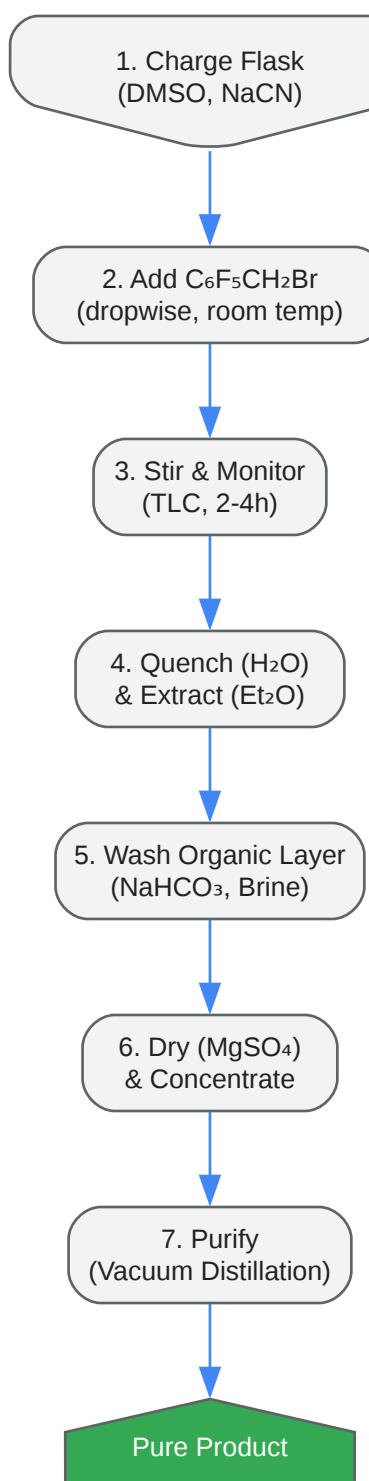
Objective: To synthesize the title compound from pentafluorobenzyl bromide.

Materials:

- 2,3,4,5,6-Pentafluorobenzyl bromide (1.0 eq)
- Sodium cyanide (NaCN) (1.2 eq)
- Dimethyl sulfoxide (DMSO), anhydrous
- Diethyl ether
- Saturated aqueous sodium bicarbonate (NaHCO<sub>3</sub>)
- Brine (saturated aqueous NaCl)
- Anhydrous magnesium sulfate (MgSO<sub>4</sub>)

**Procedure:**

- **Setup:** Equip a round-bottom flask with a magnetic stir bar and a nitrogen inlet.
- **Reagent Addition:** Charge the flask with anhydrous DMSO. Add sodium cyanide (1.2 eq). Stir the suspension for 15 minutes.
- **Reaction:** Add 2,3,4,5,6-pentafluorobenzyl bromide (1.0 eq) dropwise to the stirred suspension at room temperature.
- **Monitoring:** Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
- **Work-up:** Carefully pour the reaction mixture into a separatory funnel containing water. Extract the aqueous layer three times with diethyl ether.
- **Washing:** Combine the organic extracts and wash sequentially with saturated  $\text{NaHCO}_3$  solution and brine.
- **Drying & Concentration:** Dry the organic layer over anhydrous  $\text{MgSO}_4$ , filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- **Purification:** The crude product can be purified by vacuum distillation to yield the final product as a clear liquid.



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Caption: Workflow for the Synthesis of PFPA.

## Protocol 2: Alkylation via Active Methylene Deprotonation

Objective: To demonstrate the C-C bond-forming capability of the compound.

Materials:

- **2,3,4,5,6-Pentafluorophenylacetonitrile** (1.0 eq)
- Sodium hydride (NaH), 60% dispersion in mineral oil (1.1 eq)
- Tetrahydrofuran (THF), anhydrous
- Iodomethane ( $\text{CH}_3\text{I}$ ) (1.2 eq)
- Saturated aqueous ammonium chloride ( $\text{NH}_4\text{Cl}$ )
- Diethyl ether
- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ )

Procedure:

- Setup: Equip a flame-dried, three-neck round-bottom flask with a magnetic stir bar, nitrogen inlet, and a dropping funnel.
- Base Suspension: Wash the NaH dispersion with anhydrous hexanes to remove mineral oil, then carefully suspend the NaH (1.1 eq) in anhydrous THF. Cool the suspension to 0 °C in an ice bath.
- Deprotonation: Dissolve **2,3,4,5,6-pentafluorophenylacetonitrile** (1.0 eq) in anhydrous THF and add it dropwise to the stirred NaH suspension at 0 °C. Allow the mixture to stir for 30 minutes at this temperature; evolution of  $\text{H}_2$  gas should be observed.
- Alkylation: Add iodomethane (1.2 eq) dropwise to the reaction mixture at 0 °C. After addition, allow the reaction to warm to room temperature and stir for 2-3 hours.

- Quenching: Cool the mixture back to 0 °C and carefully quench by the slow, dropwise addition of saturated aqueous NH<sub>4</sub>Cl.
- Work-up & Purification: Follow steps 5-8 from Protocol 1 to extract, wash, dry, concentrate, and purify the resulting 2-(pentafluorophenyl)propanenitrile.

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